![molecular formula C13H16ClN3OS B1307379 5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 588674-42-4](/img/structure/B1307379.png)

5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

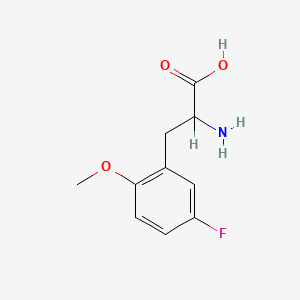

The compound "5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole derivatives are known for their diverse biological activities and have been the subject of various synthetic efforts to explore their potential in medicinal chemistry.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves the reaction of various precursors to introduce different substituents into the triazole ring. For instance, the synthesis of a related compound, 5-(p-tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole-3-thione, was achieved by reacting 5-(p-tolyl)-4-amino-1,2,4-triazole-3-thione with 2-(2,4-dichlorophenoxy)acetyl chloride . This method could potentially be adapted for the synthesis of the compound by using appropriate precursors that introduce the 4-chloro-3,5-dimethylphenoxy and ethyl substituents.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a triazole ring, which can form dihedral angles with attached aromatic rings. For example, in the crystal structure of a similar compound, the dihedral angles between the triazole ring and the methyl- and chloro-substituted benzene rings were found to be 43.5(7) and 50.2(9)°, respectively . These angles can influence the overall shape and electronic distribution of the molecule, which in turn affects its reactivity and interaction with biological targets.

Chemical Reactions Analysis

1,2,4-Triazole derivatives can participate in various chemical reactions, including those that lead to the formation of fused ring systems or the introduction of additional functional groups. For example, a series of fused and non-fused 1,2,4-triazoles with a (2,4-dichlorophenoxy)methyl moiety were synthesized and tested for their biological activities . The reactivity of the triazole ring allows for the creation of a diverse array of compounds with potential pharmacological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. For instance, the crystal structure of a 1,2,4-triazole derivative revealed some intra- and intermolecular hydrogen bonds as well as C–H···π interactions, which can stabilize the crystal structure and influence the compound's solubility and melting point . These properties are crucial for the compound's behavior in biological systems and its suitability for drug development.

Aplicaciones Científicas De Investigación

Reactivity and Synthesis

This compound is part of the 1,2,4-triazole derivatives, a class known for its significant reactivity and versatility in chemical synthesis. The 1,2,4-triazole nucleus serves as a pivotal scaffold for the development of compounds with diverse biological activities. Recent literature emphasizes the broad reactivity of 1,2,4-triazole derivatives, including those with thiol functionalities, in synthesizing biologically active molecules. The methodologies for synthesizing these derivatives often involve interactions with electrophiles and nucleophiles, showcasing the compound's utility in creating a variety of chemically interesting and potentially therapeutic agents (Kaplaushenko, 2019; Parchenko, 2019).

Biological Activities

The 1,2,4-triazole derivatives have been extensively studied for their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The presence of a thiol group in such compounds has been linked to enhanced biological activities, making them valuable in the development of new therapeutic agents. Investigations into these derivatives have revealed their potential as a basis for creating compounds with high biological activity, useful in treating various diseases and conditions (Ohloblina, 2022).

Environmental and Industrial Applications

Apart from their biological significance, 1,2,4-triazole derivatives, by extension including compounds like "5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol," have found applications in environmental and industrial contexts. Their utility ranges from acting as corrosion inhibitors, especially in the protection of metals and alloys, to being employed in the synthesis of advanced materials and polymers. These applications are driven by the compound's chemical stability and ability to undergo specific reactions that confer protective properties to materials (Kuznetsov & Frumkin, 2021).

Safety And Hazards

The compound has been assigned the hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . A Material Safety Data Sheet (MSDS) should be consulted for comprehensive safety information .

Propiedades

IUPAC Name |

3-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3OS/c1-7-5-10(6-8(2)11(7)14)18-9(3)12-15-16-13(19)17(12)4/h5-6,9H,1-4H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDKZGFYSUMDLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OC(C)C2=NNC(=S)N2C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392053 |

Source

|

| Record name | 5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

588674-42-4 |

Source

|

| Record name | 5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B1307302.png)

![1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine](/img/structure/B1307310.png)

![N-Butyl-3-fluoro-N-(5-pyridin-4-yl-[1,3,4]-thiadiazol-2-yl)-benzamide](/img/structure/B1307317.png)

![3-Benzylsulfanyl-4-methyl-5-pyrrolidin-2-yl-4H-[1,2,4]triazole](/img/structure/B1307318.png)

![4-{[5-({[(3-Fluorobenzyl)oxy]imino}methyl)-2-pyridinyl]oxy}benzenecarbonitrile](/img/structure/B1307324.png)

![(E)-1-chloro-1,1-difluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-3-buten-2-one](/img/structure/B1307330.png)